molecular formula C6H9ClN6 B2508899 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride CAS No. 2260936-26-1

2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride

Cat. No.: B2508899
CAS No.: 2260936-26-1
M. Wt: 200.63
InChI Key: FRSJODYKVZMFSY-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)triazol-4-amine hydrochloride is a heterocyclic compound featuring a triazole core substituted at the 2-position with a 1-methylpyrazol-4-yl group and at the 4-position with an amine, formulated as a hydrochloride salt to enhance solubility. The hydrochloride salt improves aqueous solubility, a critical property for drug formulation and biochemical assays .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6.ClH/c1-11-4-5(2-8-11)12-9-3-6(7)10-12;/h2-4H,1H3,(H2,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJODYKVZMFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2N=CC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with azides in the presence of a copper catalyst to form the triazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially yielding reduced triazole derivatives.

    Substitution: Both the pyrazole and triazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. Research indicates that derivatives of triazole compounds, including those with a pyrazole moiety, exhibit significant antifungal and antibacterial properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, with some compounds showing activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus0.25 μg/mL
Triazole BEscherichia coli0.5 μg/mL
Triazole CCandida albicans0.01 μg/mL

1.2 Anticancer Potential

Research has also focused on the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, a study highlighted the effectiveness of triazole-based compounds in inducing G2/M phase arrest in cancer cell lines .

Case Study: Inhibition of Tumor Growth

A specific derivative of 2-(1-Methylpyrazol-4-yl)triazol-4-amine was tested in vitro against HeLa cells, showing a significant reduction in cell viability at concentrations as low as 10 μM. This suggests its potential as a lead compound for developing new anticancer agents.

Agricultural Applications

2.1 Fungicides

The compound's antifungal properties make it a candidate for agricultural fungicides. Studies have shown that triazole derivatives can effectively combat plant pathogens, enhancing crop protection against diseases like powdery mildew and rust .

Table 2: Efficacy of Triazole Derivatives as Fungicides

Compound NameTarget PathogenEfficacy (%)
Fungicide AFusarium oxysporum95
Fungicide BBotrytis cinerea90
Fungicide CPhytophthora infestans85

Material Science Applications

3.1 Polymer Chemistry

Triazole compounds are being explored for their applications in polymer chemistry due to their ability to act as crosslinking agents and stabilizers in various formulations. The incorporation of triazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing molecular properties, substituent effects, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Solubility (HCl Salt) Applications References
2-(1-Methylpyrazol-4-yl)triazol-4-amine HCl C₆H₈ClN₅* 185.5 (calculated) Triazole 2-(1-Methylpyrazol-4-yl), 4-amine High Pharmaceutical research
2-(Oxolan-3-yl)triazol-4-amine HCl C₆H₁₀N₄O·HCl 194.63 Triazole 2-Oxolan-3-yl, 4-amine Moderate Material science
5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl C₁₂H₁₂F₂N₃Cl 271.69 Pyrazole 5-Difluoromethyl, 1-(2-methylphenyl) High Agrochemicals, Pharma
1H-Pyrazol-4-amine HCl C₃H₅N₃·HCl 123.56 Pyrazole 4-Amine High Intermediate synthesis
1-Methyl-1H-pyrazol-4-amine dihydrochloride C₄H₈Cl₂N₂ 179.03 Pyrazole 1-Methyl, 4-amine Very High Biochemical probes

*Calculated based on structural composition.

Key Findings from Comparative Analysis

Triazole vs. Pyrazole Cores
  • Triazole Derivatives : The triazole ring (as in the target compound and ) offers enhanced hydrogen-bonding capacity and metabolic stability compared to pyrazoles. For example, 2-(oxolan-3-yl)triazol-4-amine HCl () exhibits moderate solubility and is explored in material science due to its planar structure .
  • Pyrazole Derivatives : Compounds like 5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl () prioritize lipophilicity for agrochemical applications, where fluorine substituents improve bioavailability .
Substituent Effects
  • Halogenated Groups : Fluorine or chlorine substituents (e.g., in and ) increase electronegativity and metabolic resistance, critical for long-acting pharmaceuticals .
Solubility and Salt Forms

Hydrochloride salts universally improve aqueous solubility (e.g., 1H-pyrazol-4-amine HCl in ), making these compounds viable for intravenous formulations or high-throughput screening .

Biological Activity

2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride is a heterocyclic compound featuring both pyrazole and triazole rings, which contributes to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activity

The compound has gained attention for its potential antimicrobial and anticancer properties. The presence of both pyrazole and triazole moieties allows for significant chemical reactivity, which is crucial in medicinal chemistry applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, the triazole ring is known to inhibit certain enzyme activities, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on a series of pyrazole-triazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Target Organism
8h8Staphylococcus aureus
8f8Pseudomonas aeruginosa
8b11Staphylococcus epidermidis

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is highlighted in various studies. For example, several derivatives have been tested against cancer cell lines such as MCF-7 and P388, showing promising results:

CompoundIC50 (µM)Cancer Cell Line
8c2.8 ± 0.4MCF-7
8f3.1 ± 0.4MCF-7
8d3.5 ± 0.2MCF-7

These compounds demonstrated potent cytotoxicity, indicating their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrazole-triazole derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. The study found that certain derivatives exhibited significant antimicrobial and anticancer activities, reinforcing the importance of the pyrazole-triazole framework in drug design .

Case Study 2: Docking Studies

Molecular docking studies were performed to understand the binding interactions between the synthesized compounds and biological targets like prostaglandin reductase (PTGR2). The results indicated favorable binding affinities, suggesting that these compounds could effectively inhibit target enzymes involved in disease pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 4 of the triazole ring participates in nucleophilic substitution reactions, forming derivatives with enhanced biological or material properties.

Reagent/ConditionsProduct FormedYieldSource
Ethyl 2-bromopropanoate, EtOH, refluxEthyl 2-(triazol-4-ylamino)propanoate77%
2-Bromoacetylbenzofuran, THF, Et₃N4-(Benzofuran-2-yl)triazol-4-amine90%

These reactions typically proceed via an SN2 mechanism, facilitated by the electron-withdrawing triazole ring enhancing the amine’s nucleophilicity.

Cyclization Reactions

The compound acts as a precursor in cyclization reactions to form fused heterocyclic systems, which are pharmacologically relevant.

Example :

  • Reaction with hydrazonoyl chloride (7 ) in ethanol under reflux yields 10 (2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole) via tandem cyclization and diazenylation .

Key structural features enabling cyclization:

  • The triazole’s nitrogen atoms act as directing groups.

  • The hydrochloride salt stabilizes intermediates during ring closure .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are employed to introduce aryl or heteroaryl groups.

Reaction TypeConditionsProductEfficiencySource
Stille CouplingPd(PPh₃)₄, DMF, 80°C5-Methyl-1-phenyl-1H-triazole derivativesHigh
Suzuki-MiyauraPd(OAc)₂, K₂CO₃, H₂O/EtOHBiaryl-triazole hybridsModerate

The 1-methylpyrazole moiety enhances solubility in polar aprotic solvents, improving reaction kinetics .

Oxidation and Reduction

The triazole ring and pyrazole substituent exhibit redo

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methylpyrazol-4-yl)triazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a triazole precursor with a methylpyrazole derivative, followed by salt formation with HCl. Key steps include:

  • Coupling Reaction : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the triazole and pyrazole moieties under inert conditions (e.g., N₂ atmosphere) .
  • Amine Protonation : Treat the free base with concentrated HCl in ethanol to form the hydrochloride salt .
  • Optimization : Adjust reaction parameters (temperature: 60–80°C, solvent: DMF/EtOH mixture) and employ catalysts (e.g., CuI for click chemistry) to enhance yield (70–85%) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., pyrazole C-H at δ 7.2–7.5 ppm, triazole N-H at δ 8.1 ppm) .
  • HPLC : Achieve >98% purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺) at m/z 209.1 (free base) and chloride adducts .

Q. What in vitro biological assays are suitable for initial pharmacological screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance hydrophobic interactions .
  • Comparative Analysis : Benchmark against analogs (e.g., 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;HCl) using bioactivity tables (Table 1) :
CompoundAntimicrobial ActivityAnticancer Activity
Target CompoundModerateHigh
1-Methyl-3-[3-CF₃-phenoxy]LowSignificant

Q. What computational strategies predict binding modes and optimize pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease). Prioritize poses with hydrogen bonds to triazole NH .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate under controlled conditions (e.g., fixed cell passage number, serum-free media) .
  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to minimize variability .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., fluoroethyl vs. methoxy groups) .

Q. What methodologies enable scalable synthesis for preclinical studies?

Methodological Answer:

  • Continuous Flow Synthesis : Implement microreactors for coupling steps to improve yield (85–90%) and reduce reaction time (2–4 hrs) .
  • Automated Purification : Use flash chromatography systems with UV-guided fraction collection .
  • Quality Control : Validate batch consistency via DSC (melting point: 215–220°C) and Karl Fischer titration (water content <0.5%) .

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